Erythrophleguine

Description

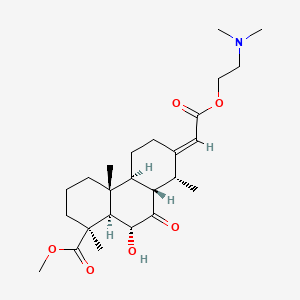

Structure

2D Structure

3D Structure

Properties

CAS No. |

4829-28-1 |

|---|---|

Molecular Formula |

C25H39NO6 |

Molecular Weight |

449.6 g/mol |

IUPAC Name |

methyl (1S,4aR,4bS,7E,8R,8aS,10R,10aR)-7-[2-[2-(dimethylamino)ethoxy]-2-oxoethylidene]-10-hydroxy-1,4a,8-trimethyl-9-oxo-2,3,4,4b,5,6,8,8a,10,10a-decahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C25H39NO6/c1-15-16(14-18(27)32-13-12-26(4)5)8-9-17-19(15)20(28)21(29)22-24(17,2)10-7-11-25(22,3)23(30)31-6/h14-15,17,19,21-22,29H,7-13H2,1-6H3/b16-14+/t15-,17-,19-,21-,22+,24+,25-/m0/s1 |

InChI Key |

DFDLSTQZQLKKOB-KQYSUTHUSA-N |

SMILES |

CC1C2C(CCC1=CC(=O)OCCN(C)C)C3(CCCC(C3C(C2=O)O)(C)C(=O)OC)C |

Isomeric SMILES |

C[C@@H]\1[C@H]2[C@H](CC/C1=C\C(=O)OCCN(C)C)[C@]3(CCC[C@]([C@@H]3[C@H](C2=O)O)(C)C(=O)OC)C |

Canonical SMILES |

CC1C2C(CCC1=CC(=O)OCCN(C)C)C3(CCCC(C3C(C2=O)O)(C)C(=O)OC)C |

Origin of Product |

United States |

Structural Characterization and Chemo Systematic Classification of Erythrophleguine

Methodologies for Structural Elucidation of Erythrophleguine and Related Cassane-Type Diterpenoids

The determination of the intricate molecular architecture of this compound and its chemical relatives relies on a combination of modern analytical techniques.

Application of Advanced Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to the structural elucidation of cassane-type diterpenoids. researchgate.netiiserkol.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (like COSY, HSQC, and HMBC) are indispensable for piecing together the carbon skeleton and determining the connectivity of atoms within the molecule. researchgate.netajol.infond.edu For instance, ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR reveals the types of carbon atoms present. iiserkol.ac.in 2D NMR experiments establish correlations between different nuclei, allowing for the definitive assignment of the complex polycyclic structure. researchgate.netnd.edu The Nuclear Overhauser Effect (NOE) is particularly useful for establishing the stereochemistry of the molecule. iiserkol.ac.in

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and, consequently, the molecular formula of the compound. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns of the molecule, which can help in identifying characteristic structural motifs and the nature of the side chain attached to the diterpenoid core. researchgate.netnih.gov

Crystallographic Studies in Diterpenoid Alkaloid Structure Determination

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a crystalline compound. iiserkol.ac.in In the case of cassane-type diterpenoids, obtaining suitable crystals for X-ray diffraction analysis can provide unambiguous proof of the molecular structure, including the absolute configuration of its stereocenters. researchgate.netnih.gov For example, the crystallographic analysis of nor-cassamide, a related cassane diterpenoid, was instrumental in confirming the absolute configuration of the stereogenic centers and the stereochemistry of the exocyclic double bond, which can be extrapolated to other similar compounds within the family. researchgate.net

Chemo-Systematic Placement of this compound within the Cassane Alkaloid Framework

This compound is classified as a cassane-type diterpenoid alkaloid. This classification is based on its core chemical structure, which consists of a tricyclic diterpene skeleton with 20 carbon atoms, known as the cassane skeleton. researchgate.net These alkaloids are characteristic secondary metabolites of the Erythrophleum genus (family Leguminosae). thieme-connect.comresearchgate.net

The defining feature of Erythrophleum alkaloids is the presence of a nitrogen-containing side chain, typically an aminoethanol derivative, attached to the diterpenoid core. researchgate.net Based on the linkage of this side chain, they are further categorized into ester amines and amides. researchgate.net this compound, like cassaine (B1668602), is an ester amine, where the aminoethanol moiety is esterified to a carboxylic acid group on the diterpenoid framework. rsc.org

Comparative Structural Analysis with Other Erythrophleum Alkaloids (e.g., Cassaine, Cassaidine)

This compound shares the fundamental cassane diterpenoid skeleton with other prominent Erythrophleum alkaloids such as cassaine and cassaidine. pageplace.de The structural variations among these compounds primarily lie in the substitution patterns on the polycyclic core and the nature of the aminoethanol side chain.

| Compound | Molecular Formula | Key Structural Features |

| This compound | C₂₄H₃₉NO₅ | The alkaloid is considered to be the β-methylaminoethyl ester of erythrophleic acid. rsc.org |

| Cassaine | C₂₄H₃₉NO₄ | Possesses a keto group. Can be reduced to cassaidine. researchgate.netmedkoo.com |

| Cassaidine | C₂₄H₄₁NO₄ | Differs from cassaine by the presence of a hydroxyl group instead of a keto group at C-7. acs.org |

The hydrolysis of these alkaloids yields the corresponding diterpenic acid and an aminoethanol derivative. For example, hydrolysis of erythrophleine, a closely related alkaloid, yields erythrophleic acid and β-methylaminoethanol. rsc.org Similarly, cassaine hydrolysis gives cassaic acid and β-dimethylaminoethanol. acs.org These structural relationships are crucial for understanding the biosynthetic pathways and the structure-activity relationships within this class of compounds.

Biosynthetic Pathways and Precursor Chemistry of Erythrophleguine

Elucidation of the Pimarane (B1242903) Precursor in Cassane Diterpenoid Biosynthesis

The biosynthesis of all diterpenoids, including the cassane skeleton of erythrophleguine, originates from the mevalonate (B85504) pathway. The journey begins with the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP). nih.gov Through a series of cyclization reactions, GGPP is transformed into a tricyclic diterpene scaffold.

Research has established that cassane and norcassane diterpenes are the biosynthetic rearrangement products of a pimarane precursor. researchgate.netresearchgate.net The proposed pathway involves the initial cyclization of GGPP to form Δ8,15-labdadienyl pyrophosphate (LDPP), which then further cyclizes to yield a pimarane-type structure, such as Δ8,15-pimaradiene. researchgate.net This pimarane skeleton is the foundational structure that undergoes further modification to produce the diverse array of cassane diterpenoids. The isolation of pimarane-type diterpenoids like sucupiol from plants that also produce cassane-type compounds provides evidence for the role of pimarane derivatives as intermediates in the biosynthesis of these more complex molecules. researchgate.net

The notional derivation of the cassane framework involves a critical shift of the C-13 methyl group of the pimarane skeleton to the adjacent C-14 position. rsc.org This rearrangement is a defining step in the biosynthesis of all cassane-based natural products, including this compound.

| Precursor Stage | Compound Name | Description |

| Universal Diterpene Precursor | Geranylgeranyl Pyrophosphate (GGPP) | A C20 isoprenoid formed via the mevalonate pathway; the starting point for diterpenoid synthesis. nih.gov |

| Intermediate Diterpene Precursor | Δ8,15-Labdadienyl Pyrophosphate (LDPP) | Formed from the initial cyclization of GGPP. researchgate.net |

| Key Tricyclic Precursor | Pimarane Skeleton (e.g., Δ8,15,-pimaradiene) | A tricyclic diterpene structure that serves as the direct precursor to the cassane skeleton. researchgate.net |

Enzymatic Transformations and Rearrangements Leading to the this compound Scaffold

The conversion of the pimarane precursor to the final this compound molecule is a multi-step process catalyzed by a suite of specific enzymes. These transformations involve both skeletal rearrangements and functional group modifications.

The central and most critical enzymatic transformation is the rearrangement of the pimarane skeleton into the cassane framework. This is believed to occur via a Wagner-Meerwein 1,2-methyl shift, where the methyl group at carbon C-13 migrates to carbon C-14. researchgate.netrsc.org It has been hypothesized that the presence of an oxygen function at C-7, a common feature in many natural cassanes, may play a role in facilitating this methyl migration, potentially by stabilizing a cationic intermediate. rsc.org

Following the establishment of the core cassane diterpene backbone, a series of oxidative reactions, likely catalyzed by cytochrome P450 (CYP) enzymes, introduces various hydroxyl and carbonyl groups onto the scaffold. diva-portal.orgmdpi.com In the case of this compound, this results in a hydroxyl group at C-10 and a ketone at C-9. chemblink.com

A defining feature of Erythrophleum alkaloids is the attachment of a nitrogen-containing side chain. uchicago.edu In this compound, this is a 2-(dimethylamino)ethoxy group linked to the main diterpenoid structure via an ester bond. chemblink.comglobalresearchonline.net This final step requires at least two key enzymatic activities:

Carboxyl Activation: An enzyme, possibly a ligase, activates a carboxylic acid group on the diterpenoid intermediate.

Esterification: A transferase enzyme catalyzes the formation of the ester linkage between the activated diterpenoid and the amino alcohol, N,N-dimethylethanolamine.

| Transformation Type | Description | Enzyme Class (Postulated) |

| Skeletal Rearrangement | Migration of the C-13 methyl group to C-14, converting the pimarane skeleton to the cassane skeleton. rsc.org | Terpene Synthase / Cyclase |

| Oxidation | Introduction of hydroxyl and carbonyl functional groups at specific positions on the cassane scaffold. diva-portal.org | Cytochrome P450 Monooxygenases (CYPs) |

| Esterification | Attachment of the N,N-dimethylethanolamine side chain to the diterpenoid core. uchicago.edu | Acyltransferases / Ester Synthases |

Investigation of Intermediate Metabolites and Regulatory Elements in this compound Formation

Metabolic pathways consist of a series of enzyme-catalyzed reactions that convert a substrate into a final product through a number of metabolic intermediates. wikipedia.org Identifying these transient compounds is key to fully understanding the biosynthetic sequence. While the overarching pathway from pimarane to cassane diterpenoids is established, the specific, stable intermediates in this compound biosynthesis within Erythrophleum species are not yet fully characterized. The challenge lies in the often low concentration and high reactivity of these intermediates, making their isolation and identification difficult. nih.govnih.gov

The regulation of alkaloid biosynthesis in plants is a complex process controlled by a network of regulatory elements, primarily transcription factors. nih.gov While the specific regulators for this compound are unknown, studies on other plant alkaloid pathways provide a model. It is likely that transcription factor families such as bHLH, ERF, and WRKY play a significant role. nih.gov The expression of these transcription factors, and consequently the entire biosynthetic pathway, is often responsive to external stimuli, such as signals from jasmonates (JA), which are plant hormones involved in defense responses. nih.gov This suggests that the production of this compound and related alkaloids in Erythrophleum may be induced as a chemical defense mechanism.

Genetic and Molecular Basis of Alkaloid Biosynthesis in Erythrophleum Species

The enzymes responsible for the biosynthesis of specialized metabolites like alkaloids are encoded by specific genes. In many plants, the genes for a single biosynthetic pathway are co-located on the chromosome, forming a biosynthetic gene cluster (BGC). biorxiv.org This clustering facilitates the coordinated expression of all necessary enzymes for the production of the final compound.

While a specific BGC for this compound has not yet been identified, the distinct and consistent production of cassane-type diterpenes across Erythrophleum species strongly suggests a well-defined and genetically encoded pathway. researchgate.netnih.gov The identification of the genes involved relies on modern molecular techniques. Transcriptome analysis of Erythrophleum species, which involves sequencing all expressed genes in tissues where the alkaloids are produced, is a powerful method for discovering candidate genes. nih.govfrontiersin.org By comparing gene expression levels in high-producing versus low-producing tissues or species, researchers can pinpoint genes encoding enzymes like terpene synthases, cytochrome P450s, and acyltransferases that are likely involved in the pathway. frontiersin.org Functional characterization of the protein products of these candidate genes is then required to confirm their precise role in the synthesis of this compound.

Chemical Synthesis and Analog Design Strategies for Erythrophleguine and Derivatives

Total Synthesis Approaches to the Erythrophleguine Core Structure

The total synthesis of this compound has not been explicitly reported in scientific literature. However, the successful synthesis of closely related cassaine-type alkaloids, such as (+)-cassaine, provides a blueprint for potential synthetic routes to the this compound core. nih.govacs.orgacs.org These alkaloids share the same fundamental tricyclic diterpenoid skeleton, making the strategies employed for their synthesis highly relevant.

A critical challenge in the synthesis of the this compound core is the precise control of its multiple stereocenters. Successful strategies for the related (+)-cassaine have relied on stereoselective methods to establish the desired configuration.

One notable approach commenced with a chiral building block, such as an Evans' oxazolidinone, to set the initial stereochemistry. nih.govacs.org This chiral auxiliary guides subsequent reactions to ensure the correct stereochemical outcome. An alternative strategy utilized a readily available chiral natural product, (+)-carvone, as the starting material, from which the entire stereochemistry of the target molecule was fixed through a series of stereocontrolled transformations. acs.orgresearchgate.net

Key stereoselective reactions employed in the synthesis of the cassaine (B1668602) core include:

Evans Aldol Condensation: To create contiguous stereocenters with high diastereoselectivity. acs.org

Substrate-Controlled Reductions: Utilizing the existing stereochemistry of an intermediate to direct the approach of a reducing agent, such as the use of NaBH₄ to produce a specific alcohol stereoisomer. acs.org

Anionic Polycyclization: A cascade of reactions where the stereochemistry of the final polycyclic product is controlled by the conformation of the starting materials and the reaction conditions. acs.orgresearchgate.net

These methods demonstrate the necessity of a carefully planned, stereocontrolled route to successfully assemble the complex three-dimensional architecture of the this compound core.

The synthesis of complex diterpenoid alkaloids has been a driving force for the development of new synthetic methodologies. Several key advances are particularly relevant to the construction of the this compound scaffold.

A powerful strategy for constructing the tricyclic core of cassaine-type alkaloids is the transannular Diels-Alder (TADA) reaction . nih.govacs.orgorganic-chemistry.org This involves the formation of a large macrocycle containing a diene and a dienophile, which then undergoes an intramolecular cycloaddition to form the fused ring system in a highly controlled manner. The efficiency and stereoselectivity of the TADA reaction make it a powerful tool for assembling complex polycyclic systems. organic-chemistry.org

Another significant advancement is the use of fragment coupling strategies . researchgate.netacs.org These approaches involve the synthesis of two complex fragments of the target molecule, which are then joined together in a key coupling reaction. For instance, a 1,2-addition/semipinacol rearrangement sequence has been effectively used to couple complex fragments in the synthesis of other C19 diterpenoid alkaloids, efficiently creating a challenging all-carbon quaternary center. researchgate.netacs.org

Other important methodologies include:

Anionic Polycyclization: As mentioned earlier, this method allows for the rapid construction of the polycyclic skeleton from a linear precursor in a stereocontrolled fashion. acs.org

Oxidative Dearomatization/Diels-Alder Cycloaddition: This sequence can be used to build complex bicyclic systems, which are key components of many diterpenoid alkaloids. researchgate.net

Chemical Network Analysis: A computational approach that helps to identify the most strategic bond disconnections for retrosynthetic analysis, thereby simplifying the design of a synthetic route to highly bridged and complex molecules. nih.gov

These advanced synthetic methods provide a robust toolbox for tackling the synthesis of the this compound core and other structurally related diterpenoid alkaloids.

Semi-synthetic Modification of Natural this compound and Related Alkaloids

Given the challenges of total synthesis, semi-synthesis, which involves the chemical modification of the naturally occurring alkaloid, represents a more accessible route to novel derivatives. The natural abundance of certain Erythrophleum alkaloids makes them viable starting materials for creating a diverse range of analogs. researchgate.netresearchgate.net

Structural modification of cassaine-type diterpenoids has been pursued to explore structure-activity relationships. researchgate.netresearchgate.net These modifications often target the functional groups on the diterpenoid skeleton or the amino alcohol side chain. For example, a study on cassaine diterpenoids isolated from Erythrophleum fordii led to the generation of ten derivatives through subsequent structural modifications. researchgate.netnih.gov This highlights the feasibility of creating libraries of new compounds from a single natural product scaffold.

Common semi-synthetic strategies that could be applied to this compound include:

Esterification and Amidation: Modifying the carboxylic acid group (or its precursor) to create a variety of esters and amides.

Oxidation and Reduction: Interconverting functional groups, such as alcohols and ketones, at various positions on the diterpenoid core.

Glycosylation: Attaching sugar moieties to hydroxyl groups, which can significantly alter the pharmacokinetic properties of the molecule.

Modification of the Amino Group: Alkylation or acylation of the nitrogen atom in the side chain to modulate its basicity and steric properties.

These semi-synthetic approaches offer a practical means to generate novel this compound derivatives for biological screening and to probe the structural requirements for their biological activity.

Mechanistic Studies of Erythrophleguine S Biological Activities in Pre Clinical Models

Molecular and Cellular Mechanisms of Anti-microbial Activity

Detailed investigations into the anti-microbial properties of Erythrophleguine are not yet available in published pre-clinical studies. To understand its potential as an anti-microbial agent, research focusing on its specific molecular and cellular targets is required.

Antibacterial Action Modalities: Investigations in in vitro and ex vivo Models

There is no current research data available on the antibacterial action of this compound. Future studies would need to explore its fundamental effects on bacterial cells.

Cellular Targets and Pathways in Bacterial Growth Inhibition

The precise cellular targets and pathways through which this compound might inhibit bacterial growth remain to be determined. Research in this area would involve identifying if the compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Membrane Integrity and Efflux Pump Modulation

The effect of this compound on bacterial membrane integrity and the function of efflux pumps has not been investigated. Future in vitro studies could assess its ability to disrupt bacterial membranes or inhibit efflux pumps that contribute to antibiotic resistance.

Antifungal Efficacy: Characterization of Fungal Target Pathways

Information regarding the antifungal efficacy and the specific fungal target pathways of this compound is not present in the current scientific literature. Investigations are needed to determine if this compound can inhibit fungal growth by targeting the fungal cell wall, cell membrane, or other essential cellular pathways.

Anti-leishmanial Activity: Exploration of Parasite-Specific Mechanisms

The potential anti-leishmanial activity of this compound and its parasite-specific mechanisms of action have not been explored in pre-clinical models. Research is required to ascertain if this compound can selectively target Leishmania parasites and to identify the molecular basis for any such activity.

Immunomodulatory and Anti-inflammatory Pathways Modulated by this compound

There is a lack of pre-clinical data on the immunomodulatory and anti-inflammatory properties of this compound. To evaluate its potential in modulating immune responses, studies investigating its effects on various immune cells and inflammatory signaling pathways are necessary. This would involve examining its impact on cytokine production, immune cell proliferation, and the activity of key inflammatory mediators.

Cellular Targets and Signaling Cascades in Inflammatory Responses

While extracts from plants of the Erythrophleum genus have been utilized in traditional medicine for treating inflammation, specific studies detailing the cellular targets and signaling cascades of this compound in inflammatory responses are currently limited in the available scientific literature. The anti-inflammatory properties of the broader class of Erythrophleum alkaloids are acknowledged, but the precise molecular pathways engaged by this compound remain an area for future investigation. General anti-inflammatory mechanisms of some alkaloids involve the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory process. However, direct evidence of this compound's interaction with these or other specific cellular targets in immune cells has not yet been established.

Modulation of Pro-inflammatory Mediator Production in Cellular Assays

Consistent with the lack of detailed cellular target identification, there is a scarcity of research on the specific effects of this compound on the production of pro-inflammatory mediators in cellular assays. Pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), are critical drivers of the inflammatory response. While some plant-derived alkaloids have been shown to inhibit the production of these molecules, dedicated studies to quantify the modulatory effects of this compound on these specific mediators in cellular models such as lipopolysaccharide (LPS)-stimulated macrophages or other immune cells have not been reported. Therefore, a comprehensive understanding of this compound's impact on the pro-inflammatory milieu at a cellular level awaits further empirical data.

Investigations into Cardiotonic Mechanisms of Action

The cardiotonic effects of Erythrophleum alkaloids are the most extensively studied aspect of their pharmacology, with mechanisms bearing resemblance to those of cardiac glycosides like digitalis.

The primary mechanism underlying the cardiotonic activity of Erythrophleum alkaloids is the inhibition of the Na+/K+-ATPase enzyme. This enzyme, also known as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of cardiomyocytes.

Inhibition of Na+/K+-ATPase by Erythrophleum alkaloids leads to an increase in the intracellular sodium concentration. This, in turn, affects the function of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. The elevated intracellular sodium reduces the efficiency of the NCX, leading to a subsequent increase in the intracellular calcium concentration. This accumulation of intracellular calcium enhances the contractility of the cardiac muscle, resulting in a positive inotropic effect. Studies on alkaloids isolated from Erythrophleum lasianthum have demonstrated potent inhibitory activity on Na+/K+-ATPase isolated from bovine cardiac sarcolemmal vesicles nih.gov.

Table 1: Effect of select Erythrophleum lasianthum alkaloids on Na+/K+-ATPase Activity

| Compound | Activity | Source of Enzyme |

|---|---|---|

| 3β-hydroxynorerythrosuamine | Very active inhibition | Bovine cardiac sarcolemmal vesicles |

| 3-O-β-D-glucopyranoside of 3β-hydroxynorerythrosuamine | Very active inhibition | Bovine cardiac sarcolemmal vesicles |

The inhibition of Na+/K+-ATPase by Erythrophleum alkaloids directly translates to observable effects on myocardial contractility in in vitro models. Research on isolated spontaneously beating atria has shown that these compounds induce a marked and concentration-dependent positive inotropic (increased force of contraction) effect nih.gov.

In addition to the positive inotropic action, a weak negative chronotropic (decreased heart rate) effect has also been observed nih.gov. The positive inotropic effect was found to be independent of adrenergic and cholinergic receptors, as it was not altered by propranolol, prazosin, carbachol, or a combination of ranitidine (B14927) and pyrilamine (B1676287) nih.gov. This further supports the direct action on the Na+/K+-ATPase as the primary mechanism for the enhanced contractility.

Detailed electrophysiological studies specifically on this compound's impact on cardiac action potentials, ion channel currents (beyond the indirect effects of Na+/K+-ATPase inhibition), and potential pro-arrhythmic effects are not extensively documented.

**Table 2: In vitro Cardiac Effects of Alkaloids from *Erythrophleum lasianthum***

| Parameter | Observation | Experimental Model |

|---|---|---|

| Inotropy (Contractility) | Marked and concentration-dependent positive inotropic activity | Spontaneously beating guinea pig atria |

| Chronotropy (Heart Rate) | Weak negative chronotropic activity | Spontaneously beating guinea pig atria |

Cytotoxic Mechanisms in Transformed Cell Lines and Disease Models

Extracts from the Erythrophleum genus have shown cytotoxic properties against various cancer cell lines, suggesting potential for the development of novel anti-cancer agents.

Recent studies on cassaine (B1668602) diterpenoids isolated from the leaves of Erythrophleum fordii have provided insights into the potential cytotoxic mechanisms of this class of compounds, which would likely include this compound. Research has demonstrated that these compounds can induce apoptosis in human leukemia cells.

The apoptotic process initiated by these alkaloids appears to involve the intrinsic pathway, characterized by the activation of key executioner caspases. Specifically, treatment with erythrofordin B, a cassaine diterpenoid, led to the activation of caspase-3 and caspase-9, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP) in HL-60 and KG-1 leukemia cells nih.gov. Furthermore, this compound was shown to modulate the expression of Bcl-2 family proteins, with a significant increase in the pro-apoptotic protein Bak and a downregulation of the anti-apoptotic protein Bcl-2 nih.gov.

While these findings on related compounds are illuminating, it is important to note that direct studies on this compound to confirm its ability to induce apoptosis or necrosis and to delineate the specific pathways (e.g., involvement of death receptors, mitochondrial-mediated pathways, or endoplasmic reticulum stress) in various cancer cell models are yet to be conducted.

Table 3: Apoptotic Effects of Erythrofordin B in Human Leukemia Cells

| Cellular Event | Cell Line(s) | Finding |

|---|---|---|

| Caspase-3 Activation | HL-60, KG-1 | Increased |

| Caspase-9 Activation | HL-60, KG-1 | Increased |

| PARP Cleavage | HL-60, KG-1 | Increased |

| Bak Protein Expression | HL-60 | Increased |

| Bcl-2 Protein Expression | HL-60 | Decreased |

Interference with Cell Cycle Progression and DNA Replication

There is currently no published data available from pre-clinical models that specifically details the interference of this compound with cell cycle progression or DNA replication in cancer cells. Scientific investigations into whether this compound can induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) or inhibit the enzymatic machinery essential for DNA synthesis are yet to be conducted and reported.

Specificity and Selectivity Towards Various Cancer Cell Types

Similarly, the scientific literature lacks information regarding the specificity and selectivity of this compound towards different cancer cell types. Pre-clinical studies comparing the cytotoxic effects of this compound across a panel of cancer cell lines (e.g., lung, breast, colon, etc.) versus normal, non-cancerous cells have not been published. Therefore, no data is available to construct a profile of its potential therapeutic window or to identify cancer types that may be particularly susceptible to its actions.

Advanced Analytical Methodologies for Erythrophleguine Research

Chromatographic Separation Techniques for Isolation and Purity Assessment

Detailed research findings on the application of various chromatographic techniques for the separation and purity assessment of Erythrophleguine are not extensively reported in available scientific literature. While these techniques are standard in natural product chemistry, specific methods tailored to this compound have not been published.

High-Performance Liquid Chromatography (HPLC)

There are no specific, published HPLC methods detailing the isolation and purity analysis of this compound. Information regarding suitable columns, mobile phases, detection wavelengths, and validation data is not available.

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)

Specific GC or TLC protocols for the analysis of this compound, including stationary phases, mobile phases, and visualization reagents, have not been described in the accessible literature.

Countercurrent Chromatography and Preparative-Scale Separations

Methodologies employing countercurrent chromatography or other preparative-scale separation techniques for the isolation of this compound have not been detailed in published research.

Advanced Spectroscopic Characterization Methods

Comprehensive spectroscopic data for this compound from advanced analytical methods are not available in public databases or scientific journals. This includes detailed NMR assignments and mass spectrometry fragmentation analysis.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

While the chemical structure of this compound has been determined, detailed high-resolution 1D and 2D NMR data (¹H, ¹³C, COSY, HSQC, HMBC) and their assignments are not present in the available literature.

Advanced Mass Spectrometry (MS/MS, HRMS) and Fragmentation Analysis

There are no published studies that provide in-depth analysis of this compound using tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS). Consequently, detailed fragmentation patterns and exact mass data are not documented.

Ultraviolet-Visible (UV/Vis) Spectroscopy and Chiroptical Methods

Ultraviolet-visible (UV/Vis) spectroscopy and chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful tools for probing the electronic structure and stereochemistry of molecules like this compound.

UV/Vis Spectroscopy

UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are functional groups that absorb light at specific wavelengths. In the case of cassaine-type alkaloids, which includes this compound, the UV absorption is typically observed in the range of 210–215 nm. researchgate.net This absorption is attributed to the electronic transitions within the molecule's structure. While specific high-resolution UV/Vis spectra for this compound are not extensively reported in publicly available literature, the characteristic absorbance of the cassaine (B1668602) skeleton provides a basis for its detection and potential quantification.

Factors such as solvent polarity and pH can influence the UV/Vis spectrum of a compound by altering the energy levels of its electronic orbitals. For this compound, with its amine and hydroxyl groups, changes in pH would be expected to protonate or deprotonate these functionalities, leading to shifts in the absorption maxima (λmax). A systematic study of these effects would be invaluable for developing robust analytical methods.

Chiroptical Methods: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. This chirality is a key feature of many biologically active natural products. Chiroptical methods are uniquely sensitive to the three-dimensional arrangement of atoms in a molecule and provide detailed stereochemical information.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the conformation and electronic transitions of chiral chromophores. For this compound, the diterpenoid core and its substituents create a specific chiral environment that would produce a characteristic CD spectrum. Although specific CD data for this compound is not readily available, the technique is highly applicable for confirming its absolute configuration and studying conformational changes upon interaction with biological targets.

The application of these chiroptical techniques would be instrumental in distinguishing this compound from its stereoisomers and in understanding how its three-dimensional structure relates to its biological activity.

| Technique | Typical Wavelength Range/Observation | Information Obtained | Relevance to this compound |

|---|---|---|---|

| UV/Vis Spectroscopy | 210–215 nm | Presence of chromophores, electronic transitions | Detection and potential quantification based on the cassaine skeleton. |

| Circular Dichroism (CD) | Wavelength-dependent differential absorption | Stereochemistry, absolute configuration, conformation | Elucidation of 3D structure and stereochemical details. |

| Optical Rotatory Dispersion (ORD) | Wavelength-dependent optical rotation | Stereochemistry, absolute configuration | Complementary to CD for stereochemical analysis. |

Quantitative Determination and Bioanalytical Method Development

The accurate quantification of this compound in various samples, including plant extracts and biological fluids, is essential for pharmacokinetic, toxicological, and efficacy studies. While specific validated bioanalytical methods for this compound are not widely documented, established principles of analytical chemistry can be applied to develop such methods.

Chromatographic Methods Coupled with Mass Spectrometry

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the gold standards for the quantitative analysis of organic molecules in complex matrices. A hypothetical UHPLC-MS/MS method for this compound would involve:

Sample Preparation: Extraction of this compound from the matrix (e.g., plasma, tissue homogenate, or plant material). This could be achieved through liquid-liquid extraction (LLE), solid-phase extraction (SPE), or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.

Chromatographic Separation: Separation of this compound from other components on a suitable HPLC or UHPLC column, such as a C18 column. The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, run in a gradient elution mode to ensure good peak shape and resolution.

Mass Spectrometric Detection: Detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more product ions generated by its fragmentation. This highly selective and sensitive detection method allows for accurate quantification even at very low concentrations.

The development of such a method would require optimization of extraction efficiency, chromatographic conditions, and mass spectrometric parameters. The use of an internal standard, structurally similar to this compound, would be crucial for correcting for matrix effects and variations in sample processing.

Spectrophotometric Methods

For less complex samples or for initial screening, UV-Vis spectrophotometry could be employed for quantitative analysis. This would involve creating a calibration curve by measuring the absorbance of standard solutions of this compound at its λmax. However, this method is less selective than chromatographic methods and may be prone to interference from other compounds that absorb at the same wavelength.

| Method | Principle | Advantages | Challenges |

|---|---|---|---|

| UHPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | High sensitivity, high selectivity, suitable for complex matrices. | Requires sophisticated instrumentation, method development can be time-consuming. |

| HPLC-UV | Chromatographic separation with UV detection. | Widely available, robust. | Lower sensitivity and selectivity compared to MS detection. |

| UV-Vis Spectrophotometry | Measurement of light absorption at a specific wavelength. | Simple, rapid, cost-effective. | Low selectivity, prone to interference. |

Microscopic and Imaging Techniques in Cellular Mechanistic Studies

Understanding the cellular and subcellular mechanisms of action of this compound requires advanced microscopic and imaging techniques. These methods can visualize the effects of the compound on cell morphology, intracellular structures, and dynamic cellular processes.

Fluorescence Microscopy

Fluorescence microscopy is a powerful tool for studying the localization and interaction of molecules within cells. To apply this technique to this compound research, the molecule could be chemically modified to attach a fluorescent tag (a fluorophore). This would create a fluorescent probe that retains the biological activity of the parent compound.

With a fluorescently labeled this compound, researchers could:

Determine Subcellular Localization: Live-cell imaging could be used to track the uptake and distribution of the compound within different cellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus.

Visualize Target Engagement: If the molecular target of this compound is known, co-localization studies with fluorescently labeled target proteins could provide direct evidence of their interaction in a cellular context.

Monitor Downstream Effects: Fluorescent biosensors could be used to monitor changes in intracellular signaling pathways or physiological parameters (e.g., calcium concentration, membrane potential) in response to this compound treatment.

Confocal and Super-Resolution Microscopy

Confocal microscopy offers improved resolution and optical sectioning compared to conventional fluorescence microscopy, allowing for clearer images of subcellular structures. For even greater detail, super-resolution microscopy techniques, such as stimulated emission depletion (STED) microscopy or photoactivated localization microscopy (PALM), could be employed to visualize the interactions of this compound at the nanoscale.

Electron Microscopy

For ultrastructural analysis, transmission electron microscopy (TEM) could be used to examine the effects of this compound on the morphology of cells and organelles at very high resolution. This could reveal changes in mitochondrial structure, membrane integrity, or other cellular components that are indicative of the compound's mechanism of action.

The application of these advanced imaging techniques, while challenging due to the need for specific probes and sophisticated instrumentation, holds the key to unraveling the complex cellular pharmacology of this compound.

Future Perspectives and Translational Research Opportunities for Erythrophleguine

Discovery of Novel Biological Targets and Signaling Pathways

The primary biological target identified for alkaloids closely related to Erythrophleguine is the Na+/K+-ATPase enzyme. nih.gov Research on alkaloids from Erythrophleum lasianthum demonstrated that these compounds inhibit this enzyme, leading to a marked and concentration-dependent positive inotropic effect (increased force of heart muscle contraction) and a weak negative chronotropic effect (decreased heart rate) in isolated atrial preparations. nih.gov This mechanism is similar to that of digitalis-related drugs, which are used in treating heart conditions. researchgate.net

However, beyond this direct target, there is a significant lack of information in published literature regarding the broader signaling pathways that this compound may modulate. Investigations into its effects on other cellular signaling cascades, which could unveil novel therapeutic targets, have not been reported.

Development of Advanced Synthetic Strategies for Complex this compound Analogs

The chemical synthesis of complex natural products is a significant challenge in medicinal chemistry. For this compound, there is no available information in scientific literature detailing its total synthesis or the development of advanced synthetic strategies to create complex analogs. Such research is crucial for establishing a reliable supply of the compound for further study and for creating derivatives with improved efficacy or reduced toxicity. Without these foundational synthetic methodologies, the exploration of its therapeutic potential is limited.

Integration of Computational and Experimental Approaches in Next-Generation Drug Design

Modern drug discovery heavily relies on the integration of computational and experimental methods. Techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies help to predict how a compound will interact with biological targets and guide the design of more potent and specific analogs.

For this compound, there are no published studies employing these computational tools. The lack of a well-defined three-dimensional structure of its interaction with its target (e.g., a co-crystal structure with Na+/K+-ATPase) currently precludes such in-silico investigations, which are a cornerstone of next-generation drug design.

Pre-clinical Lead Optimization and Pharmacological Profiling in Relevant Disease Models

Lead optimization is a critical phase in drug development where a promising compound is chemically modified to improve its pharmacological properties. While initial pharmacological characterization of related Erythrophleum alkaloids shows cardiac activity, this represents a very early step. nih.gov

There is no evidence in the literature of this compound undergoing formal pre-clinical lead optimization. Furthermore, its pharmacological profile has not been evaluated in relevant animal models of disease, which would be necessary to establish its potential efficacy and to understand its behavior in a complex biological system. Acute toxicity studies of the crude aqueous stem bark extract of Erythphleum guineense have been performed, but this does not constitute a detailed pharmacological profile of the isolated compound. scialert.net

Exploration of Synergistic Interactions of this compound with Established Therapeutic Agents

Combining therapeutic agents can often lead to enhanced efficacy (synergy) and can be a valuable strategy for treating complex diseases. This requires targeted studies to assess how one compound interacts with another. There are currently no scientific reports on studies investigating the potential synergistic interactions between this compound and any established therapeutic agents.

Sustainable Sourcing and Production Methodologies for this compound and its Derivatives

This compound is a natural product isolated from plants of the Erythrophleum genus, which are native to regions of Africa, Asia, and Australia. researchgate.netresearchgate.net This is currently the only known source. There is no information available regarding the development of sustainable sourcing practices, cultivation programs, or biotechnological production methods such as fermentation or cell culture for this compound or its derivatives. Developing sustainable and scalable production methods is a key consideration for the viability of any natural product as a future therapeutic.

Q & A

Q. How to design a longitudinal study assessing this compound’s chronic toxicity without confounding environmental variables?

- Guidelines : Use controlled environments (e.g., specific pathogen-free animal facilities) and standardized diets. Randomize treatment groups and blind researchers to reduce bias. Endpoints should include histopathology, serum biomarkers, and behavioral assays. Pre-register study protocols on platforms like OSF to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.